molecular formula C11H18FNO3 B13906792 tert-butyl (2S,4R)-2-acetyl-4-fluoro-pyrrolidine-1-carboxylate

tert-butyl (2S,4R)-2-acetyl-4-fluoro-pyrrolidine-1-carboxylate

Cat. No.: B13906792
M. Wt: 231.26 g/mol
InChI Key: WTWMYYGYMJIJKV-BDAKNGLRSA-N
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Description

tert-Butyl (2S,4R)-2-acetyl-4-fluoro-pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carboxylate protecting group, an acetyl substituent at the 2-position, and a fluorine atom at the 4-position. The stereochemistry (2S,4R) is critical for its physicochemical and biological properties, as chiral centers often influence molecular interactions, stability, and pharmacological activity . This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in the development of protease inhibitors and other bioactive molecules. The acetyl group enhances metabolic stability compared to polar substituents like hydroxymethyl, while the fluorine atom may improve lipophilicity and binding affinity through electronic effects .

Properties

Molecular Formula

C11H18FNO3

Molecular Weight

231.26 g/mol

IUPAC Name

tert-butyl (2S,4R)-2-acetyl-4-fluoropyrrolidine-1-carboxylate

InChI

InChI=1S/C11H18FNO3/c1-7(14)9-5-8(12)6-13(9)10(15)16-11(2,3)4/h8-9H,5-6H2,1-4H3/t8-,9+/m1/s1

InChI Key

WTWMYYGYMJIJKV-BDAKNGLRSA-N

Isomeric SMILES

CC(=O)[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)F

Canonical SMILES

CC(=O)C1CC(CN1C(=O)OC(C)(C)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,4R)-2-acetyl-4-fluoro-pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the use of a pyrrolidine derivative, which undergoes fluorination and acetylation reactions. The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,4R)-2-acetyl-4-fluoro-pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

Tert-butyl (2S,4R)-2-acetyl-4-fluoro-pyrrolidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl (2S,4R)-2-acetyl-4-fluoro-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and other functional groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS RN Molecular Formula Molecular Weight Substituents (Position) Stereochemistry Key Features Reference
tert-Butyl (2S,4R)-2-acetyl-4-fluoro-pyrrolidine-1-carboxylate C₁₂H₁₈FNO₃ ~267.28 2-acetyl, 4-fluoro 2S,4R Acetyl enhances stability; fluoro improves lipophilicity
tert-Butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate 1033245-10-1 C₁₁H₂₀FNO₅S 297.34 4-fluoro, 2-(methanesulfonyloxy)methyl 2S,4S Sulfonyl group increases electrophilicity; 4S stereochemistry alters spatial interactions
(2S,4R)-tert-Butyl 2-(hydroxymethyl)-4-(methylsulfonyloxy)pyrrolidine-1-carboxylate 148017-07-6 C₁₁H₂₁NO₆S 295.35 2-hydroxymethyl, 4-methylsulfonyloxy 2S,4R Hydroxymethyl improves solubility; sulfonyloxy enhances reactivity in nucleophilic substitutions
tert-Butyl (2S,4R)-4-hydroxy-2-hydroxymethylpyrrolidine-1-carboxylate C₁₁H₁₉NO₄ ~237.28 4-hydroxy, 2-hydroxymethyl 2S,4R Hydroxyl groups enable hydrogen bonding; higher polarity reduces membrane permeability
(2S,4R)-tert-Butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate 1138324-48-7 C₁₀H₁₈FNO₃ ~219.26 4-fluoro, 2-hydroxymethyl 2S,4R Fluoro and hydroxymethyl balance lipophilicity and solubility

Stereochemical and Electronic Effects

  • Stereochemistry : The 2S,4R configuration in the target compound is analogous to bioactive enantiomers like levoketoconazole (), which exhibits superior inhibitory potency compared to its racemic form. This suggests that the stereochemistry in the target compound may optimize interactions with chiral biological targets .
  • Substituent Effects: Acetyl vs. Hydroxymethyl: The acetyl group in the target compound reduces polarity compared to hydroxymethyl analogs (e.g., ), enhancing metabolic stability and membrane permeability. Fluoro vs. In contrast, sulfonyloxy or hydroxy groups increase solubility but may reduce bioavailability .

Biological Activity

tert-butyl (2S,4R)-2-acetyl-4-fluoro-pyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by its unique structural features, including a fluorine atom at the 4-position of the pyrrolidine ring and an acetyl group at the 2-position. The molecular formula is C11H18FNO3, with a molecular weight of approximately 231.27 g/mol .

  • IUPAC Name: tert-butyl (2S,4R)-2-acetyl-4-fluoropyrrolidine-1-carboxylate
  • CAS Number: 2348315-76-2
  • Purity: 95%
  • Molecular Weight: 231.27 g/mol
  • Chemical Structure:
    • SMILES: O=C(N1C@HCC@@HC1)OC(C)(C)C

The biological activity of this compound has been linked to its ability to interact with various biological targets. The fluorine atom enhances lipophilicity and metabolic stability, which can influence pharmacokinetics and bioavailability. Preliminary studies suggest that this compound may exhibit activity against certain enzymes or receptors involved in disease pathways .

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study explored the antimicrobial properties of various fluorinated compounds, including this compound. Results indicated moderate activity against Gram-positive bacteria, suggesting potential as an antibiotic lead compound .
  • Inhibition Studies :
    • Inhibition assays conducted on cellular models demonstrated that this compound could inhibit specific protein-protein interactions critical for cancer cell proliferation. The results indicated a dose-dependent response, highlighting its potential as an anticancer agent .
  • Structure-Activity Relationship (SAR) :
    • SAR studies revealed that modifications to the pyrrolidine ring significantly affected biological activity. Compounds with varying substituents on the nitrogen and carbon atoms exhibited differing levels of potency against targeted enzymes .

Data Table: Biological Activity Summary

Study FocusFindingsReference
Antimicrobial ActivityModerate activity against Gram-positive bacteria
Protein Interaction InhibitionDose-dependent inhibition in cancer models
Structure-Activity RelationshipVariability in potency based on structural modifications

Q & A

Basic: What are the key synthetic steps for preparing tert-butyl (2S,4R)-2-acetyl-4-fluoro-pyrrolidine-1-carboxylate?

The synthesis typically involves:

Starting Material : Use of tert-butyl-protected pyrrolidine derivatives (e.g., tert-butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate) as precursors .

Fluorination : Introduction of fluorine at the 4-position via deprotection and selective fluorination.

Acetylation : Reaction with acetylating agents (e.g., acetic anhydride) at the 2-position.

Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) to reduce double bonds or remove protective groups, achieving yields up to 99% under optimized conditions .

Purification : Column chromatography (e.g., ethanol/chlorofom) and recrystallization to isolate the product.

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